molecular formula C10H10O4S2 B11959101 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide CAS No. 30447-17-7

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B11959101
CAS No.: 30447-17-7
M. Wt: 258.3 g/mol
InChI Key: LTSCPMPPJDLHBP-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene with a phenylsulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific phenylsulfonyl substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

30447-17-7

Molecular Formula

C10H10O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

4-(benzenesulfonyl)-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H10O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

LTSCPMPPJDLHBP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=C1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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